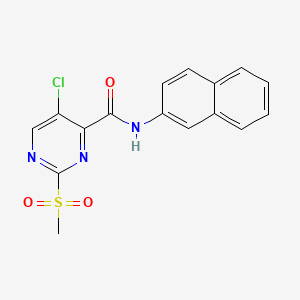![molecular formula C24H18N4O6S B2461395 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226441-78-6](/img/no-structure.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18N4O6S and its molecular weight is 490.49. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research on molecules structurally related to the specified compound often focuses on the synthesis of novel heterocyclic compounds due to their potential biological activities. For instance, the study by Abu‐Hashem et al. (2020) explores the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which exhibit anti-inflammatory and analgesic properties. These compounds were identified as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities, highlighting the chemical versatility and therapeutic potential of similar heterocyclic frameworks (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Fluorescent Properties
Another area of interest is the solid-state fluorescence properties of related compounds. Yokota et al. (2012) synthesized new fluorescent compounds with a benzo[4,5]thieno[3,2-d]pyrimidine backbone, which showed strong solid-state fluorescence. These findings underline the potential use of structurally related compounds in materials science, particularly for developing novel fluorescent materials (Yokota et al., 2012).
Antimicrobial Activity
The synthesis and antimicrobial activity of thieno[2,3-d]pyrimidine derivatives represent another significant research direction. Vlasov et al. (2015) developed a method for synthesizing thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, demonstrating their antimicrobial activity against strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. This suggests the potential of related compounds in addressing microbial resistance and developing new antimicrobial agents (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Molecular Design for Therapeutic Agents
A pivotal study by Sasaki et al. (2003) on the thieno[2,3-d]pyrimidine-2,4-dione framework led to the discovery of a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This research exemplifies the therapeutic potential of molecules within this chemical space for treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Solid-State Chemistry and Crystallography
Research on the crystal structure of related compounds, such as the study by Prasad et al. (2014), provides insight into the molecular geometry and intermolecular interactions that define the solid-state properties of these compounds. Understanding the crystal structure is crucial for the rational design of materials with desired physical and chemical properties (Prasad, Krishnamurthy, Nagarajaiah, & Begum, 2014).
Propriétés
Numéro CAS |
1226441-78-6 |
|---|---|
Nom du produit |
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C24H18N4O6S |
Poids moléculaire |
490.49 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H18N4O6S/c1-31-17-5-3-2-4-15(17)22-25-20(34-26-22)12-27-16-8-9-35-21(16)23(29)28(24(27)30)11-14-6-7-18-19(10-14)33-13-32-18/h2-10H,11-13H2,1H3 |
Clé InChI |
RZICCRQHAMBZLL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)SC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



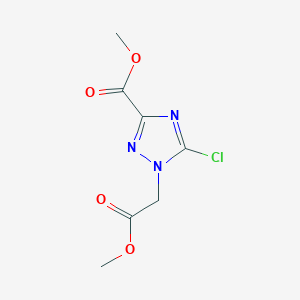
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2461314.png)
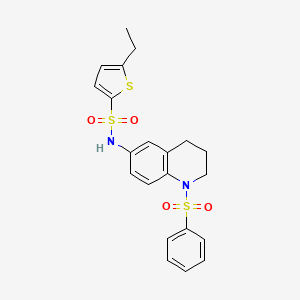
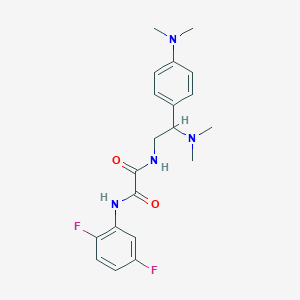
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2461318.png)
![2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2461319.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2461322.png)
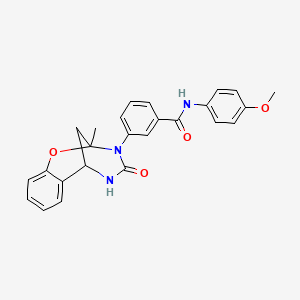
![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2461327.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2461328.png)
![2-[(4-{[benzyl(ethyl)amino]sulfonyl}benzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2461330.png)
![2-(4-chloro-2-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2461332.png)
